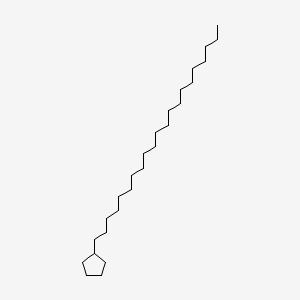
Cyclopentane, heneicosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, heneicosyl- is a hydrocarbon compound with the molecular formula C26H52 and a molecular weight of 364.6911 g/mol . It is also known by other names such as Heneicosane, 1-cyclopentyl- and n-Heneicosylcyclopentane . This compound is part of the cycloalkane family, characterized by a cyclopentane ring attached to a long heneicosyl chain.
Preparation Methods
The synthesis of cyclopentane, heneicosyl- can be achieved through various methods. One common synthetic route involves the intramolecular Diels-Alder reaction , which creates the cyclopentane ring . Industrial production methods often involve hydrogenation and cyclization reactions under controlled conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Cyclopentane, heneicosyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium or platinum, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Scientific Research Applications
Cyclopentane, heneicosyl- has various applications in scientific research:
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentane, heneicosyl- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function .
Comparison with Similar Compounds
Cyclopentane, heneicosyl- can be compared to other similar compounds such as:
Cyclohexane, heneicosyl-: Similar in structure but with a six-membered ring instead of a five-membered ring.
Cyclopentane, eicosyl-: Differing by one carbon atom in the alkyl chain.
Cyclopentane, docosyl-: Differing by one additional carbon atom in the alkyl chain.
These comparisons highlight the unique properties of cyclopentane, heneicosyl-, particularly its specific ring size and chain length, which influence its chemical behavior and applications.
Properties
CAS No. |
6703-82-8 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
henicosylcyclopentane |
InChI |
InChI=1S/C26H52/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25-26/h26H,2-25H2,1H3 |
InChI Key |
GNECQVKDNNGLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


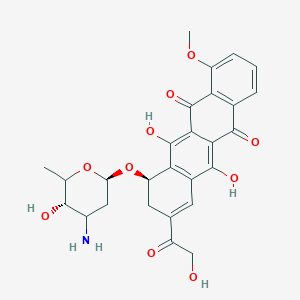
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
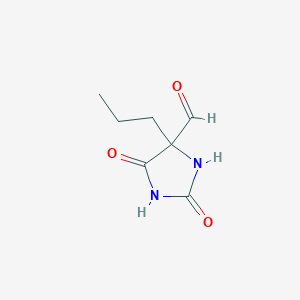
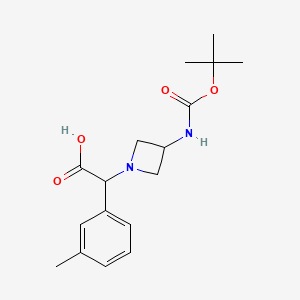
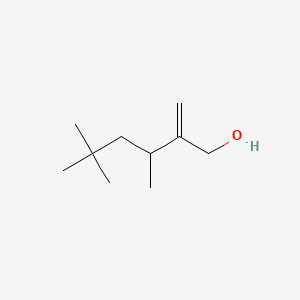

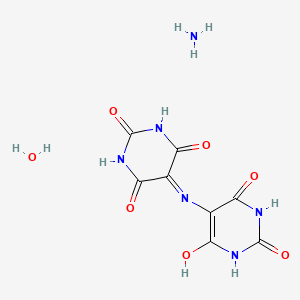
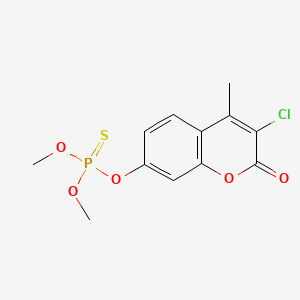

![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
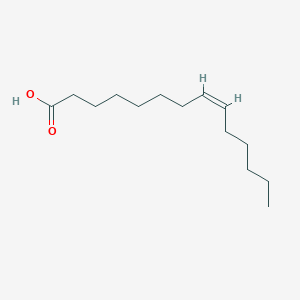
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

